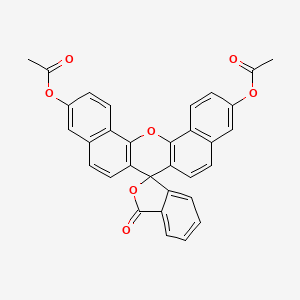

Naphthofluorescein diacetate

Description

Contextualization of Naphthofluorescein (B155354) Diacetate within Xanthene Dye Chemistry

Naphthofluorescein diacetate belongs to the xanthene class of dyes, which are characterized by a core tricyclic structure. scbt.com This family of compounds, which includes well-known dyes like fluorescein (B123965) and rhodamine, is fundamental to fluorescence microscopy and other detection methods in biology and medicine. nih.govnih.gov The defining feature of xanthene dyes is their vibrant fluorescence, a property that arises from their efficient absorption and emission of light. scbt.com

The structure of naphthofluorescein is an extension of the basic fluorescein framework, featuring additional fused benzene (B151609) rings. nih.gov This structural modification results in a bathochromic shift, meaning it absorbs and emits light at longer wavelengths compared to fluorescein. nih.gov Specifically, under basic conditions, naphthofluorescein exhibits maximum absorption and emission wavelengths of approximately 595 nm and 660 nm, respectively. nih.gov The diacetate form, this compound, is a non-fluorescent precursor. The acetate (B1210297) groups render the molecule lipophilic, allowing it to readily permeate cell membranes. scbt.com Once inside a cell, intracellular esterase enzymes cleave the acetate groups, releasing the fluorescent naphthofluorescein molecule. scbt.com This "turn-on" mechanism is a key feature of its application as a fluorescent probe.

| Property | Naphthofluorescein | Fluorescein |

| Core Structure | Xanthene with fused benzo rings nih.govgoogle.com | Xanthene nih.gov |

| Fluorescence | Longer wavelength emission nih.gov | Shorter wavelength emission nih.gov |

| pKa | ~8.0 nih.govuoregon.edu | ~6.4 nih.gov |

| Acetylated Form | This compound acs.org | Fluorescein diacetate nih.gov |

Historical Development and Significance of Naphthofluorescein and its Acetylated Forms in Fluorescent Probe Design

The history of xanthene dyes dates back to the late 19th century with the synthesis of fluorescein in 1871. nih.gov The development of fluorescent probes for biological research gained significant momentum in the mid-20th century. nih.gov The synthesis of naphthofluorescein, a symmetrical dibenz[c,h]xanthene, was first reported in 1914 through the condensation of 1,6-dihydroxynaphthalene (B165171) with phthalic anhydride (B1165640). google.com

The significance of acetylated forms like fluorescein diacetate as reference standards in fluorescent antibody studies was recognized as early as 1964. nih.gov The principle behind using acetylated, non-fluorescent precursors lies in their ability to act as "fluorogenic" substrates. These molecules become fluorescent only after a specific enzymatic reaction occurs, providing a powerful tool for detecting cellular activity. nih.gov

This compound, a derivative of naphthofluorescein, was developed to leverage the advantageous longer wavelength properties of the parent dye while incorporating the fluorogenic turn-on mechanism. nih.gov This allows for the detection of esterase activity within living cells, which is often used as an indicator of cell viability. acs.org The development of such probes has been instrumental in enabling scientists to visualize and quantify dynamic processes within cells in real-time. acs.org

Scope and Research Imperatives for this compound Investigations

Current and future research involving this compound is focused on several key areas. A primary imperative is the continued development of near-infrared (NIR) fluorescent probes. nih.govfigshare.com Probes that operate in the NIR region are highly desirable for in vivo imaging because longer wavelength light can penetrate deeper into biological tissues with less scattering and autofluorescence.

Another significant area of research is the design of "turn-on" fluorescent probes with high selectivity for specific analytes. For instance, modifications of the naphthofluorescein structure have led to the development of probes that can selectively detect reactive oxygen species like hydrogen peroxide or specific biomolecules such as cysteine and homocysteine. researchgate.netresearchgate.net The design of these probes often involves modulating an internal charge transfer (ICT) process to control the fluorescence output. researchgate.net

Furthermore, there is a push to create ratiometric fluorescent indicators. Unlike probes that simply turn on or off, ratiometric indicators exhibit a shift in their emission wavelength in response to changes in their environment, such as pH. google.com This allows for more quantitative measurements by taking a ratio of the fluorescence intensities at two different wavelengths. The asymmetrical nature of some seminaphthofluorescein dyes makes them particularly suitable for this purpose. nih.gov

The overarching goal of these research efforts is to create more sensitive, specific, and versatile tools for chemical biology. acs.org These advanced probes will enable a deeper understanding of complex biological processes at the molecular level, ultimately contributing to advances in disease diagnosis and treatment. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(19'-acetyloxy-3-oxospiro[2-benzofuran-1,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-7'-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20O7/c1-17(33)36-21-9-11-23-19(15-21)7-13-27-29(23)38-30-24-12-10-22(37-18(2)34)16-20(24)8-14-28(30)32(27)26-6-4-3-5-25(26)31(35)39-32/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFWTDOEMTUUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4(C5=C(O3)C6=C(C=C5)C=C(C=C6)OC(=O)C)C7=CC=CC=C7C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584935 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77084-71-0 | |

| Record name | 3-Oxo-3H-spiro[2-benzofuran-1,7'-dibenzo[c,h]xanthene]-3',11'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Modifications of Naphthofluorescein Diacetate

Strategies for the Construction of the Naphthofluorescein (B155354) Chromophore Scaffold

The foundation of naphthofluorescein diacetate is its polycyclic chromophore. The construction of this scaffold is a critical step that dictates the fundamental optical properties of the resulting dye. Chemists have employed several strategies, with classical acid-catalyzed condensations being the most prominent.

The quintessential method for constructing the xanthene core of naphthofluorescein and its analogs is the Friedel-Crafts reaction. iitk.ac.inwikipedia.org This powerful electrophilic aromatic substitution allows for the formation of carbon-carbon bonds, essential for building the complex aromatic system. iitk.ac.in In this context, the synthesis typically involves an acid-catalyzed condensation between a phthalic anhydride (B1165640) derivative and a substituted phenol (B47542) or naphthol. wpmucdn.com

Specifically, the synthesis of naphthofluorescein scaffolds has been achieved through Friedel-Crafts type reactions between corresponding aroylbenzoic acids and dihydroxynaphthalenes. nih.gov The reaction proceeds via an initial acylation, where a protonated anhydride acts as the electrophile, attacking the electron-rich aromatic ring of the dihydroxynaphthalene. wpmucdn.com This is followed by a second intramolecular cyclization, akin to a Friedel-Crafts alkylation, which forms the central xanthene ring system and establishes the chromophore. wpmucdn.com This exhaustive approach allows for the systematic construction of naphthofluorescein and seminaphthofluorescein derivatives by adding benzene (B151609) units to the core fluorescein (B123965) structure. nih.gov

While the classic Friedel-Crafts reaction is effective, the harsh acidic conditions and potential for isomeric mixtures have driven the development of more facile and efficient synthetic methods for xanthene derivatives. nih.govacs.org These modern routes often utilize alternative catalysts under milder or solvent-free conditions, offering advantages such as higher yields, shorter reaction times, and easier purification. ichem.mdscispace.com

Several catalysts have been found to be effective for the one-pot, multi-component synthesis of xanthene derivatives. ichem.md For instance, lanthanum(III) nitrate (B79036) hexahydrate has been employed as a mild and environmentally friendly homogeneous catalyst for the condensation of aromatic aldehydes with dimedone or β-naphthol under solvent-free conditions at 70-80°C. ichem.md Another efficient and recyclable catalytic system involves the use of Indium (III) chloride (InCl₃) and metaphosphoric acid ((HPO₃)n) for the synthesis of 1,8-dioxooctahydroxanthene derivatives at ambient temperature. scispace.com These methods provide high yields and align with the principles of green chemistry by avoiding harmful solvents. scispace.com

| Catalyst System | Reactants | Conditions | Advantages |

| Lanthanum(III) nitrate hexahydrate | Aromatic aldehydes, β-naphthol/dimedone | Solvent-free, 70-80°C | Inexpensive, high yield, short reaction time ichem.md |

| Indium (III) chloride / Metaphosphoric acid | Aromatic aldehydes, cyclic β-diketones | Solvent-free, 80°C | Recyclable catalyst, high yield, mild conditions scispace.com |

| Sulfuric Acid | Phthalic anhydride, resorcinol | 180-200°C | Classic method for fluorescein-type dyes wpmucdn.com |

Acetylation and Deacetylation Reactions in Naphthofluorescein Probe Design

The acetate (B1210297) groups in this compound are not merely passive components; they are crucial functional elements in the design of fluorescent probes, particularly for live-cell imaging. The core principle lies in a pro-fluorophore strategy, where the diacetate derivative serves as a masked, non-fluorescent or weakly fluorescent, and cell-permeable precursor.

Acetylation of the phenolic hydroxyl groups of naphthofluorescein is typically achieved using acetic anhydride. pnas.org This transformation converts the hydrophilic and often charged fluorophore into a more lipophilic, uncharged molecule. This increased lipophilicity facilitates passive diffusion across the cell membrane. nih.gov For example, a diacetate derivative of a naphthofluorescein compound was found to exhibit good transitivity into HEK 293 cells, enabling its use as a fluorescent pigment for living cell imaging. nih.gov

Once inside the cell, the acetate groups are cleaved by endogenous enzymes, most commonly non-specific esterases. raineslab.com This deacetylation reaction regenerates the free hydroxyl groups of the naphthofluorescein, "unmasking" the fluorophore and restoring its inherent fluorescence. This enzymatic activation leads to a significant increase in fluorescence intensity, providing a clear signal that is dependent on intracellular enzymatic activity. This "turn-on" mechanism is a cornerstone of probes designed to report on cellular viability or specific enzyme activity. researchgate.netresearchgate.net The dynamic regulation of acetylation and deacetylation is a fundamental mechanism for controlling protein function and gene expression in biology, and this same chemical transformation is harnessed to control the fluorescence of synthetic probes. nih.govnih.govencyclopedia.pub

Development of Substituted this compound Derivatives

To expand the utility of this compound, researchers have developed numerous substituted derivatives. By strategically introducing different functional groups onto the chromophore scaffold, the molecule's optical properties and its selectivity towards specific analytes can be precisely controlled.

Halogenation is a powerful strategy for fine-tuning the spectral and chemical properties of fluorophores. acs.org In the context of naphthofluorescein, the introduction of halogen atoms, particularly fluorine, can significantly alter the molecule's characteristics.

The synthesis of fluorinated naphthofluorescein derivatives has been accomplished using electrophilic fluorination with dilute fluorine gas under acidic conditions. nih.gov This method leads to the substitution of hydrogen atoms at positions ortho to the hydroxyl moieties. nih.gov The degree of fluorination can be controlled to produce mono-, di-, and tri-substituted products. These structural modifications have predictable effects on the probe's properties:

Bathochromic Shift : Halogenation typically causes a shift in both the maximum absorption and emission wavelengths to longer, redder wavelengths. acs.orgnih.gov

pKa Modulation : Increasing the degree of fluorination results in a more acidic pKa. nih.gov This is a critical parameter for pH-sensitive probes, as it determines the pH range over which the probe is responsive.

These fluorinated naphthofluoresceins retain their pH sensitivity and fluorescence capabilities, making them a valuable family of probes for applications such as pH imaging. nih.gov

| Derivative | Key Modification | Impact on Properties |

| Fluorinated Naphthofluorescein | Electrophilic fluorination (F₂) | Bathochromic shift in absorbance/fluorescence; more acidic pKa with increased fluorination nih.gov |

| General Halogenated Fluorosceins | Introduction of Cl, Br, I | Significant increase in absorption and fluorescence emission wavelengths acs.org |

A key application of this compound is as a scaffold for building fluorescent probes that can detect specific biologically or environmentally important analytes. researchgate.netnih.gov This is achieved by chemically attaching a "sensing moiety" or "recognition unit" to the fluorophore. This unit is designed to selectively interact with the target analyte, causing a change in the probe's fluorescence.

The synthesis of these functional probes often involves creating a reactive handle on the naphthofluorescein scaffold. For instance, a seminaphthofluorescein aldehyde has been prepared as a versatile synthon. pnas.org This aldehyde can then be coupled with various amine-containing recognition groups via Schiff-base condensation to create chemosensors for specific targets, such as a sensor for zinc ions (Zn²⁺). pnas.org Similarly, other naphthofluorescein-based probes have been designed and synthesized to detect species like hydrogen sulfide (B99878) or to monitor the activity of enzymes such as acetylcholinesterase. researchgate.netmdpi.com The design principle involves linking the analyte recognition event to a change in the electronic structure of the chromophore, leading to a measurable optical response, such as an enhancement or quenching of fluorescence. nih.gov

| Probe Scaffold | Sensing Moiety | Target Analyte |

| Seminaphthofluorescein | Dipicolylamine | Zinc (Zn²⁺) pnas.org |

| Naphthofluorescein | Specific reactive group | Hydrogen Sulfide (H₂S) researchgate.net |

| Naphthofluorescein | Acetyl-lysine mimic | Histone Deacetylase (HDAC) researchgate.net |

| Curcumin-based (related scaffold) | Benzyl quaternary ammonium (B1175870) salt | Acetylcholinesterase (AChE) mdpi.com |

Spectroscopic and Photophysical Investigations of Naphthofluorescein Diacetate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

UV-Vis absorption and fluorescence emission spectroscopy are fundamental techniques for characterizing the photophysical properties of naphthofluorescein (B155354) diacetate and its derivatives. biocompare.comdenovix.com These methods provide insights into the electronic transitions within the molecules and how they are influenced by their chemical structure and environment. diva-portal.org

Naphthofluorescein and its derivatives typically exhibit absorption and emission maxima in the long-wavelength visible region of the electromagnetic spectrum. For instance, naphthofluorescein has a fluorescence excitation peak at approximately 599 nm and an emission peak around 674 nm. aatbio.com The diacetate form, however, is often in a non-fluorescent, closed lactone state and does not show significant absorption in the visible range. nih.gov Hydrolysis of the acetate (B1210297) groups yields the highly fluorescent open quinoid form.

The spectral properties of these compounds are sensitive to their environment. For example, fluorinated derivatives of naphthofluorescein show a bathochromic (red) shift in both their absorption and fluorescence maxima. nih.gov Specifically, the absorption maximum shifts to 600 nm for a mono-fluorinated derivative and 608 nm for a di-fluorinated derivative, with corresponding fluorescence emission maxima at 675 nm and 680 nm, respectively. nih.gov This demonstrates how structural modifications can be used to tune the optical properties.

The following table provides an example of the spectroscopic data for naphthofluorescein and its fluorinated derivatives, illustrating the effect of fluorination.

| Compound | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Naphthofluorescein (NF) | 599 | 674 |

| 4-Monofluoronaphthofluorescein (4-MFNF) | 600 | 675 |

| 4,10-Difluoronaphthofluorescein (4,10-DFNF) | 608 | 680 |

This table is based on data for naphthofluorescein and its fluorinated derivatives. aatbio.comnih.gov

The precise chemical structures of naphthofluorescein diacetate and its derivatives are confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mmu.ac.ukcore.ac.uk These techniques are indispensable for the unambiguous identification and characterization of new compounds. uni-duesseldorf.deresearchgate.net

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are primary tools for elucidating the molecular framework. mmu.ac.uk In the ¹H NMR spectrum of a mono-fluorinated naphthofluorescein derivative, distinct signals were observed for the protons on the fluorinated and non-fluorinated parts of the molecule, allowing for precise structural assignment. nih.gov For example, in 4-monofluoronaphthofluorescein, the proton signals for the non-fluorinated section appeared at chemical shifts of δ 7.16, 7.40, 7.34, 8.65, and 6.71 ppm, while the protons on the fluorinated side showed signals at δ 8.47, 7.46, 7.66, and 6.83 ppm. nih.gov

Mass Spectrometry (MS): MS is used to determine the accurate molecular weight and elemental composition of the compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the chemical formula. The fragmentation patterns observed in the MS/MS spectra can also offer valuable structural information. nih.gov

Fluorescence Mechanism Elucidation

The fluorescence properties of many naphthofluorescein derivatives are influenced by Internal Charge Transfer (ICT) processes. researchgate.netmdpi.com In molecules designed with electron-donating and electron-accepting groups, photoexcitation can lead to a charge-separated excited state. The stability of this ICT state, and consequently the fluorescence emission, is often dependent on the solvent polarity. nih.gov

In some cases, the formation of a twisted intramolecular charge transfer (TICT) state can occur, which is often non-emissive and leads to fluorescence quenching. nih.gov However, strategic molecular design, such as the oxidation of a sulfur atom in a phenothiazine-based push-pull system, can favor a planar intramolecular charge transfer (PICT) state, resulting in high fluorescence quantum yields. nih.gov This principle of modulating ICT is fundamental to the design of fluorescent probes where the interaction with an analyte can switch the fluorescence "on" or "off". nih.gov

The absorption and fluorescence of naphthofluorescein and its derivatives are highly dependent on pH. frontiersin.orgthermofisher.com The molecule can exist in different ionic forms (cationic, neutral, monoanionic, and dianionic) depending on the proton concentration, with each form having distinct spectral characteristics. mdpi.comresearchgate.net

For example, the pKa of naphthofluorescein is approximately 7.6. Fluorination of the naphthofluorescein molecule can shift the pKa to more acidic values; for instance, 4-monofluoronaphthofluorescein has a pKa of 7.5, and 4,10-difluoronaphthofluorescein has a pKa of 7.3. nih.gov These changes in pKa are accompanied by shifts in the absorption and fluorescence spectra, a property that is exploited for pH sensing. nih.gov The fluorescence intensity of these compounds generally increases with increasing pH. frontiersin.org

The following table summarizes the pKa values for naphthofluorescein and its fluorinated derivatives.

| Compound | pKa |

|---|---|

| Naphthofluorescein (NF) | 7.8 |

| 4-Monofluoronaphthofluorescein (4-MFNF) | 7.5 |

| 4,10-Difluoronaphthofluorescein (4,10-DFNF) | 7.3 |

This table is based on data for naphthofluorescein and its fluorinated derivatives. nih.gov

Fluorescence quenching, a decrease in fluorescence intensity, is a key mechanism in the design of responsive probes. wikipedia.org Several processes can lead to quenching, including dynamic quenching, static quenching, and Förster resonance energy transfer (FRET). fiveable.meossila.com

Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation. nih.gov This process is dependent on the concentration of the quencher and is often described by the Stern-Volmer equation. fiveable.me

Static Quenching: In this mechanism, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. nih.gov This reduces the population of fluorophores that can be excited. fiveable.me

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor molecule. wikipedia.org The efficiency of this process is highly dependent on the distance between the donor and acceptor, typically following a 1/R⁶ relationship. wikipedia.org

Mechanistic Studies of Naphthofluorescein Diacetate in Enzymatic Systems

Deacetylation Kinetics by Intracellular Esterases

The hydrolysis of these diacetate compounds within the cellular environment is a two-step process, where the two acetate (B1210297) groups are sequentially cleaved by esterases. This process can be modeled to understand the rate of formation of the fluorescent product. For instance, studies on FDA hydrolysis in cell extracts have demonstrated that the reaction can follow first-order kinetics under certain conditions. In one such study, the hydrolysis of FDA was described by a rate constant (K) of 0.33 s⁻¹ at 40°C nih.govfao.org.

Alternatively, the enzymatic hydrolysis can be described by Michaelis-Menten kinetics, which relates the reaction rate to the substrate concentration. For a similar compound, 5-(and 6-)carboxyfluorescein diacetate (cFDA), the hydrolysis in cell extracts was characterized by an apparent maximum velocity (Vmax) of 12.3 nmol·min⁻¹·mg of protein⁻¹ and a Michaelis-Menten constant (Km) of 0.29 mM nih.govfao.org. These parameters are crucial for understanding the efficiency and capacity of intracellular esterases to process the substrate. The accumulation of the fluorescent product is often limited by the esterase activity itself, especially when the transport of the non-fluorescent substrate into the cell is rapid nih.govfao.org.

A mathematical model simulating the time course of substrate, intermediate (monoacetate), and final product (naphthofluorescein) concentrations can provide a deeper understanding of the deacetylation kinetics. Such a model would need to account for the competition between the diacetate substrate and the monoacetate intermediate for the enzyme's active site, as well as the potential accumulation of the intermediate at the enzyme nih.gov.

Interactive Data Table: Comparative Kinetic Parameters of Related Fluorescein (B123965) Diacetates

| Compound | Kinetic Model | Parameter | Value | Conditions |

| Fluorescein Diacetate (FDA) | First-Order | Rate Constant (K) | 0.33 s⁻¹ | Cell extracts, 40°C |

| 5-(and 6-)carboxyfluorescein diacetate (cFDA) | Michaelis-Menten | Vmax | 12.3 nmol·min⁻¹·mg protein⁻¹ | Cell extracts, 40°C |

| 5-(and 6-)carboxyfluorescein diacetate (cFDA) | Michaelis-Menten | Km | 0.29 mM | Cell extracts, 40°C |

Enzyme Specificity and Substrate Characterization for Naphthofluorescein (B155354) Diacetate

Naphthofluorescein diacetate is considered a non-specific substrate for esterases, meaning it can be hydrolyzed by a broad range of these enzymes. This lack of specificity is also a known characteristic of fluorescein diacetate, which is hydrolyzed by various classes of enzymes including lipases, proteases, and esterases toku-e.com. This broad reactivity is advantageous for assays aiming to measure total microbial or cellular activity but can be a limitation when specific enzyme activity is of interest wikipedia.org.

The characterization of which specific esterases can act on this compound is essential for interpreting assay results correctly. For example, in studies with the yeast Saccharomyces cerevisiae, different esterases/hydrolases were identified to have potential activity on FDA, including YJL068C, IAH1, PPE1, EEB1, and EHT1 berkeley.edu. Among these, the isoamyl acetate-hydrolyzing esterase (IAH1) showed the most efficient activity berkeley.edu.

Furthermore, research on fluorogenic probes for esterase detection has led to the development of substrates with modified masking groups to improve stability and specificity compared to simple acetate esters nih.gov. For instance, acetoxymethyl (AM) ether-masked fluorogenic probes have been developed to have greater stability against spontaneous hydrolysis, which can be a source of background fluorescence nih.gov. The design of such probes can also influence their reactivity with different types of esterases and lipases nih.gov.

The environment in which the enzymatic reaction occurs, such as pH, can also significantly impact the activity of the enzymes and thus the rate of hydrolysis. For FDA hydrolysis, the optimal pH is generally found to be in the range of 7.0 to 8.0, with pH 7.6 being commonly used to minimize abiotic hydrolysis mdpi.com.

Interactive Data Table: Esterase Specificity for Fluorescein Diacetate

| Enzyme/Organism | Enzyme Name/Class | Relative Activity |

| Saccharomyces cerevisiae | Isoamyl acetate-hydrolyzing esterase (IAH1) | High |

| Saccharomyces cerevisiae | YJL068C | Moderate |

| Saccharomyces cerevisiae | PPE1 | Low |

| Saccharomyces cerevisiae | EEB1 | Very Low |

| Saccharomyces cerevisiae | EHT1 | Very Low |

Mechanistic Insights into Fluorescent Signal Activation upon Enzymatic Hydrolysis

The activation of the fluorescent signal from this compound is a direct consequence of the enzymatic hydrolysis of its acetate groups. In its diacetate form, the molecule is non-fluorescent. This is because the acetate groups attached to the phenolic hydroxyl groups of the naphthofluorescein core quench the fluorescence through a process of electronic modification of the fluorophore.

The mechanism of fluorescence activation involves the following steps:

Cellular Uptake: this compound, being a relatively nonpolar molecule, can passively diffuse across the cell membrane into the cytoplasm of living cells researchgate.net.

Enzymatic Hydrolysis: Once inside the cell, intracellular esterases catalyze the hydrolysis of the ester bonds, cleaving the two acetate groups from the naphthofluorescein molecule. This is a two-step reaction, proceeding through a monoacetate intermediate nih.gov.

Formation of Naphthofluorescein: The removal of the acetate groups restores the phenolic hydroxyl groups, leading to the formation of the highly fluorescent molecule, naphthofluorescein.

Fluorescence Emission: Upon excitation with light of the appropriate wavelength, the de-esterified naphthofluorescein emits a strong fluorescent signal. The accumulation of this fluorescent product within cells with intact membranes allows for the visualization and quantification of esterase activity researchgate.net.

The efficiency of this process is dependent on both the enzymatic activity within the cell and the integrity of the cell membrane, which is required for the retention of the fluorescent product toku-e.com. The release of the fluorophore is a result of the spontaneous decomposition of a hydroxymethyl ether intermediate following the ester cleavage in the case of acetoxymethyl ether-masked probes nih.gov. This general mechanism is applicable to a range of fluorogenic esterase substrates, including this compound.

Applications of Naphthofluorescein Diacetate in Advanced Biological Research Models in Vitro

Cellular Imaging Applications

The lipophilic nature of naphthofluorescein (B155354) diacetate, conferred by the two acetate (B1210297) groups, allows it to readily cross the plasma membrane of living cells. Once inside, intracellular esterases cleave the acetate groups, converting the molecule into the fluorescent and more polar naphthofluorescein. This process effectively traps the fluorophore inside the cell, enabling researchers to visualize and study various cellular processes.

Live-Cell Fluorescent Pigment for Microscopy (e.g., HEK 293 cells)

Naphthofluorescein diacetate has been demonstrated to be an effective fluorescent pigment for live-cell imaging. Research has shown that a diacetate derivative of a naphthofluorescein compound exhibits good transitivity into Human Embryonic Kidney 293 (HEK 293) cells. nih.gov This property allows it to be used as a fluorescent stain for visualizing these cells under a microscope. nih.gov The process involves the intracellular enzymatic conversion of the non-fluorescent diacetate form into the fluorescent naphthofluorescein, which then illuminates the cell's cytoplasm. This enables the real-time observation of cellular morphology and dynamics without the need for harsh fixing and permeabilization procedures that can damage the cells.

Assessment of Cellular Permeability and Intracellular Localization

The fundamental mechanism of action for this compound relies on its ability to permeate the cell membrane. The diacetate form is hydrophobic and can passively diffuse into the cell. aatbio.com Inside the cell, the action of intracellular esterases, which are ubiquitous in viable cells, hydrolyzes the acetate esters. aatbio.comsigmaaldrich.comscientificlabs.com This enzymatic cleavage results in the formation of the fluorescent naphthofluorescein, which is more polar and thus less able to diffuse back across the cell membrane, leading to its accumulation inside the cell. aatbio.com This principle is widely used to assess membrane integrity and cell viability. The successful conversion and retention of the fluorescent product indicate both an intact cell membrane and active intracellular enzymes. Furthermore, the resulting fluorescence is primarily localized to the cytoplasm, providing a clear demarcation of the intracellular space.

Functional Sensing in Cellular Environments

Beyond its role as a cellular stain, the naphthofluorescein core, once released from its diacetate form, possesses environmentally sensitive fluorescent properties. This allows for its use in functional sensing applications, such as the monitoring of intracellular pH and the detection of specific biomolecules like reactive oxygen species and biothiols, often through chemically modified derivatives.

Intracellular pH Sensing and Monitoring

Naphthofluorescein and its derivatives are known to exhibit pH-dependent fluorescence, making them suitable as pH indicators. nih.govsigmaaldrich.com The parent compound of this compound, naphthofluorescein, can function as a one-dye pH indicator, displaying different colors in acidic and basic conditions. nih.gov For instance, 5(6)-Carboxynaphthofluorescein, a derivative, is sensitive in a pH range of 6.6 to 8.6 with a pKa of 7.6. medchemexpress.com When this compound is hydrolyzed within the cell, the resulting naphthofluorescein can report on the intracellular pH through changes in its fluorescence characteristics. nih.gov This allows for the monitoring of pH in the cellular cytoplasm, which is a critical parameter in many physiological and pathological processes.

| Property | Value |

| Compound | 5(6)-Carboxynaphthofluorescein |

| Sensitive pH Range | 6.6 - 8.6 |

| pKa | 7.6 |

| Excitation Wavelength | 593 nm |

| Emission Wavelength | 668 nm |

This table summarizes the pH-sensitive properties of a representative naphthofluorescein derivative.

Detection and Quantification of Reactive Oxygen Species (ROS) in Cell-Based Assays (e.g., H2O2, Peroxynitrite)

The naphthofluorescein scaffold has been adapted for the selective detection of reactive oxygen species. A notable example is Naphtho-Peroxyfluor-1 (NPF1), a red-emitting fluorescent probe designed for the specific detection of hydrogen peroxide (H₂O₂). nih.gov NPF1 utilizes boronate cages that are cleaved in the presence of H₂O₂, releasing the fluorescent naphthofluorescein core. nih.gov This "turn-on" fluorescence response allows for the visualization of changes in H₂O₂ levels within living cells, as demonstrated in RAW264.7 macrophages using flow cytometry. nih.gov While NPF1 itself is not a diacetate, its design showcases the utility of the naphthofluorescein core for ROS sensing. Boronate-based probes can also exhibit reactivity with other reactive species like peroxynitrite, suggesting the potential for developing naphthofluorescein-based sensors for this analyte as well. rsc.org

| Probe | Target ROS | Sensing Mechanism | Excitation/Emission |

| Naphtho-Peroxyfluor-1 (NPF1) | Hydrogen Peroxide (H₂O₂) | Boronate cage cleavage | >600 nm |

This table highlights a key example of a naphthofluorescein-based probe for ROS detection.

Specific Detection of Biothiols (e.g., Cysteine, Homocysteine)

| Probe Modification | Target Biothiols | Sensing Mechanism |

| Chloroacetate | Cysteine, Homocysteine | Conjugate nucleophilic substitution/cyclization |

| Acrylate (B77674) | Cysteine | Conjugate addition-cyclization |

This table summarizes different modification strategies for naphthofluorescein-based biothiol probes.

Enzymatic Activity Assays for Microbial and Cellular Populations (In Vitro)

This compound serves as a fluorogenic substrate for the in vitro assessment of enzymatic activities within various biological contexts. The core principle of these assays lies in the enzymatic hydrolysis of the non-fluorescent diacetate compound into the highly fluorescent naphthofluorescein. This conversion is catalyzed by a range of intracellular and extracellular enzymes, making it a versatile tool for quantifying cellular metabolic activity.

Assessment of Overall Microbial Enzymatic Activity in Environmental Samples

The hydrolysis of fluorescein-based esters, a method directly analogous to the use of this compound, is a well-established technique for estimating the total microbial enzymatic activity in environmental samples such as soil, litter, and water. utoledo.eduijcmas.comnih.govmdpi.com This assay is valued for its simplicity, speed, and sensitivity. nih.gov

| Parameter | Description | Principle of Measurement | Relevant Enzyme Classes |

|---|---|---|---|

| Analyte | Overall Microbial Enzymatic Activity | Cleavage of acetate groups from this compound by microbial enzymes, releasing the fluorescent Naphthofluorescein. | Esterases, Lipases, Proteases |

| Substrate | This compound (Non-fluorescent) | The substrate is introduced to the environmental sample (e.g., soil, water). | - |

| Product | Naphthofluorescein (Fluorescent) | The rate of fluorescein (B123965) formation is quantified via spectrophotometry or fluorometry. | - |

| Interpretation | Higher fluorescence intensity corresponds to greater overall microbial activity. | Provides an integrated measure of the metabolic potential of the entire microbial community. | - |

Non-Specific Esterase Activity Determination

Beyond providing a measure of total microbial activity, this compound is a potent substrate for the specific determination of non-specific esterase activity in cellular populations. Esterases are ubiquitous enzymes that play crucial roles in the hydrolysis of ester-containing lipids and other metabolites. The measurement of their activity is a common method to assess the physiological state and viability of cells. mdpi.com

In this application, this compound passively diffuses across the membranes of living cells. Once inside, intracellular non-specific esterases hydrolyze the molecule, releasing naphthofluorescein. mdpi.com The fluorescent product is temporarily trapped within cells that have intact membranes, allowing for analysis via techniques such as fluorescence microscopy and flow cytometry. nih.gov The intensity of the intracellular fluorescence serves as a direct indicator of the non-specific esterase activity within the cell population. This assay is particularly useful for distinguishing cell populations based on their metabolic state or lineage, as esterase activity can vary significantly between different cell types. nih.gov

| Assay Feature | Description | Significance |

|---|---|---|

| Target Enzyme | Non-specific Esterases | Provides a measure of cellular viability and metabolic function. mdpi.com |

| Mechanism | Intracellular enzymatic hydrolysis of this compound. | The fluorescent product, Naphthofluorescein, is retained within viable cells. |

| Detection Method | Fluorescence Microscopy, Flow Cytometry | Allows for single-cell analysis and quantification of enzymatic activity within a population. nih.gov |

| Application | Cell viability assessment, metabolic state analysis, cell population differentiation. | Useful in microbiology, cell biology, and immunology research. |

Integration with Advanced Imaging Modalities

The unique photophysical properties of naphthofluorescein, the hydrolysis product of this compound, make it a valuable probe for advanced biological imaging techniques that push the boundaries of conventional fluorescence microscopy.

Cerenkov Imaging and Cerenkov Radiation Energy Transfer (CRET) Studies

Cerenkov imaging is an emerging modality that detects the faint optical photons (Cerenkov radiation) emitted when charged particles from radionuclides travel through a dielectric medium, such as biological tissue, at a speed faster than the speed of light in that medium. nih.gov While Cerenkov radiation itself can be used for imaging, its signal is often weak. Cerenkov Radiation Energy Transfer (CRET) is a process that enhances this signal. In CRET, the Cerenkov radiation acts as an energy source to excite a nearby fluorophore, which then emits its own characteristic, and often brighter, fluorescence. nih.govplos.org

Naphthofluorescein has been identified as a potential probe for CRET-based imaging. nih.govnih.gov Its absorption spectrum overlaps with the emission spectrum of Cerenkov radiation, which is strongest in the ultraviolet-to-blue region. plos.org This overlap allows for efficient energy transfer. When in proximity to a radionuclide, such as those used in Positron Emission Tomography (PET), naphthofluorescein can absorb the generated Cerenkov radiation and subsequently emit fluorescence at its own longer wavelength (~680 nm). nih.gov This energy transfer mechanism effectively converts the broad-spectrum, weak Cerenkov signal into a specific, brighter signal in the far-red region of the spectrum, improving the signal-to-noise ratio for deep-tissue imaging. nih.govnih.gov

| Concept | Description | Role of Naphthofluorescein |

|---|---|---|

| Cerenkov Radiation | Optical photons produced by charged particles from a radionuclide (e.g., from a PET tracer) moving faster than light in tissue. nih.gov | - |

| Cerenkov Imaging | Direct detection of Cerenkov radiation to visualize the distribution of a radionuclide. | - |

| CRET | Cerenkov Radiation Energy Transfer: A non-radiative process where Cerenkov radiation excites a nearby fluorophore. plos.org | Acts as the energy acceptor (fluorophore). |

| CRET Imaging with Naphthofluorescein | Naphthofluorescein absorbs energy from Cerenkov radiation and re-emits it as fluorescence at a longer wavelength. nih.govnih.gov | Improves signal intensity and shifts the emission to a more favorable imaging window. nih.gov |

Near-Infrared (NIR) Emission for Deeper Imaging in Model Systems

Imaging in the near-infrared (NIR) window, typically defined as the spectral range from 650 to 900 nm (NIR-I), offers significant advantages for in vivo and deep-tissue imaging in model systems. nih.gov Light in this region experiences substantially less absorption by endogenous biomolecules like hemoglobin and water, and it undergoes less scattering compared to visible light. nih.govstanford.edu These factors allow NIR light to penetrate deeper into biological tissues, enabling the visualization of structures and processes that would be obscured at shorter wavelengths.

Naphthofluorescein, with its emission peak around 680 nm, falls within the lower end of the NIR-I window. nih.gov This positions it as a valuable fluorophore for applications requiring greater imaging depth than is achievable with conventional visible fluorophores like standard fluorescein. The use of probes that emit in this far-red to NIR region can enhance the signal-to-background ratio in complex biological samples and small animal models, facilitating clearer visualization of cellular activities in deeper tissue layers. stanford.edu While not as deep-penetrating as probes in the NIR-II window (1000-1700 nm), the NIR-I emission of naphthofluorescein represents a significant improvement for deep imaging compared to traditional visible-spectrum dyes. stanford.edu

| Spectral Window | Wavelength Range | Key Advantages | Key Limitations | Relevance of Naphthofluorescein |

|---|---|---|---|---|

| Visible | ~400–650 nm | High quantum yields for many dyes. | High tissue autofluorescence, high scattering, low penetration depth. | - |

| NIR-I | ~650–900 nm | Reduced scattering and absorption by tissue components, leading to deeper penetration. nih.gov | Some residual autofluorescence. | Emission at ~680 nm falls in this window, enabling deeper imaging than visible dyes. nih.gov |

| NIR-II | ~1000–1700 nm | Very low scattering and autofluorescence, maximal penetration depth. stanford.edu | Fewer available biocompatible probes, specialized detection equipment required. stanford.edu | - |

Computational and Theoretical Investigations of Naphthofluorescein Diacetate

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.ukmdpi.com It has become an invaluable tool for elucidating reaction mechanisms by calculating the geometries of reactants, transition states, and products, as well as their corresponding energies. core.ac.uk The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, making it computationally more efficient than traditional wavefunction-based methods, especially for large molecules. mdpi.com

While specific DFT studies on the reaction mechanisms of naphthofluorescein (B155354) diacetate are not extensively documented in publicly available literature, the methodology can be applied to understand key processes such as its hydrolysis to naphthofluorescein. This reaction is critical for its function as a pH indicator and fluorescent probe.

A hypothetical DFT study on the hydrolysis of naphthofluorescein diacetate would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant (this compound), the attacking species (e.g., a hydroxide (B78521) ion in base-catalyzed hydrolysis), the transition state, and the final products (naphthofluorescein and acetate (B1210297) ions) would be optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms would be employed to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The vibrational frequency analysis of this structure would confirm it as a true transition state (characterized by a single imaginary frequency).

These calculations would provide a detailed, step-by-step picture of how the ester groups of this compound are cleaved, offering insights into the factors that influence the reaction rate, such as the solvent environment and the pH of the solution.

Molecular Modeling and Dynamics Simulations for Photophysical Properties

The fluorescence of naphthofluorescein and its derivatives is central to their applications. Molecular modeling and dynamics simulations are powerful techniques to explore the photophysical properties that govern this fluorescence. nih.gov These methods can provide a detailed understanding of the molecule's behavior in its electronically excited state. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules. nih.govnih.govnih.gov It can predict absorption and emission wavelengths, oscillator strengths (a measure of the probability of a particular electronic transition), and the nature of the electronic transitions involved (e.g., π-π* transitions). nih.gov

Molecular dynamics (MD) simulations, on the other hand, are used to study the dynamic behavior of molecules over time. researchgate.netmdpi.com By simulating the motion of every atom in the system, MD can reveal how the molecule's conformation and its interactions with the surrounding environment (like a solvent or a biological macromolecule) influence its photophysical properties. nih.govresearchgate.net

A multi-level approach combining quantum mechanics (like DFT and TD-DFT) with molecular mechanics (the force fields used in MD simulations), often referred to as QM/MM, can provide a highly accurate description of the photophysical properties of a fluorescent dye in a complex environment. nih.govnih.gov

A study on a derivative of naphthofluorescein, 4-naphtoyloxy-1-methoxy-2,2,6,6-tetramethylpiperidine (NfO-TEMPO), covalently bound to a polyolefin polymer, utilized such a multi-level approach. nih.gov The investigation combined classical molecular dynamics simulations with DFT and TD-DFT calculations to analyze the structure, dynamics, and photophysical properties of the dye. nih.gov The simulations revealed how the polymer environment affects the dye's internal dynamics and, consequently, its spectroscopic properties. nih.gov The computed infrared (IR) and UV-visible spectra were then compared with experimental data to validate the computational model. nih.gov

Table 1: Key Computational Methods for Investigating Photophysical Properties

| Computational Method | Information Provided | Relevance to this compound |

| Time-Dependent Density Functional Theory (TD-DFT) | Absorption and emission wavelengths, oscillator strengths, nature of electronic transitions. nih.govnih.gov | Predicts the color of light absorbed and emitted, and the efficiency of these processes. |

| Molecular Dynamics (MD) Simulations | Conformational changes over time, interactions with the environment (solvent, polymers, etc.). nih.govresearchgate.net | Reveals how the local environment affects the fluorescence properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy description of a specific part of the system (the chromophore) while treating the larger environment with a more approximate method. nih.govnih.gov | Provides a detailed and computationally feasible way to study the photophysical properties in complex systems like biological environments. |

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological or chemical activity. wikipedia.orgcollaborativedrug.com Computational approaches to SAR are essential in fields like drug discovery and materials science for designing new molecules with desired properties. nih.govimmutoscientific.com These methods can be used to predict the activity of new, unsynthesized compounds, thereby saving time and resources. nih.gov

For a molecule like this compound, computational SAR studies could be employed to:

Optimize pH sensitivity: By systematically modifying the structure of the naphthofluorescein core (e.g., by adding different substituent groups) and then calculating the corresponding changes in its acidity constant (pKa), a computational model could be built to predict the pH sensitivity of new derivatives.

Enhance fluorescence properties: Quantitative Structure-Property Relationship (QSPR) models, a subset of SAR, could be developed to correlate structural features with photophysical properties like quantum yield and photostability. These models could then guide the design of new probes with brighter and more stable fluorescence.

Predict binding affinity: If this compound or its derivatives are being investigated for their ability to bind to a specific biological target, computational methods like molecular docking and free energy calculations can be used to predict the binding affinity of different structural analogs. This would help in designing molecules that bind more strongly and specifically to the target.

The general workflow for a computational SAR study involves:

Data Collection: A dataset of molecules with known structures and measured activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors that encode its structural and chemical features is calculated. These can range from simple properties like molecular weight and logP to more complex quantum chemical parameters.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using various validation techniques.

Prediction: The validated model is then used to predict the activity of new molecules.

Future Directions and Emerging Research Avenues for Naphthofluorescein Diacetate Probes

Design Principles for Enhanced Selectivity and Sensitivity

The efficacy of a fluorescent probe is fundamentally determined by its ability to selectively interact with its target and to signal that interaction with high sensitivity. The core challenge lies in distinguishing a specific analyte within a complex mixture of structurally similar molecules. To this end, researchers are employing sophisticated design strategies that go beyond simple fluorophore selection.

A primary strategy involves the rational incorporation of specific recognition moieties into the Naphthofluorescein (B155354) structure. The design rationale for organelle-targeting probes, for example, considers the unique physicochemical properties of the target. nih.gov Mitochondria, with their negative membrane potential, can be targeted by attaching cationic amphipathic molecules to the probe. nih.gov Similarly, other cellular compartments can be selectively targeted by appending molecules with specific affinities, such as peptides or small-molecule ligands that bind to unique proteins or lipids within that organelle.

Another key design principle is the strategic structural modification of the Naphthofluorescein core itself. Chemical modifications can fine-tune the electronic and steric properties of the probe to enhance its interaction with the analyte. For instance, the introduction of fluorine atoms into the Naphthofluorescein molecule has been shown to produce derivatives with a more acidic pKa, altering their response range. researchgate.net This principle of using electron-withdrawing or -donating groups allows for the precise tuning of a probe's reactivity and spectral properties.

Sensitivity enhancement focuses on maximizing the signal change upon analyte binding. This often involves designing probes that have a high affinity for their target and a high fluorescence quantum yield upon binding. A successful approach in other styryl-based probes involved structural modifications that significantly improved the limit of detection (LOD) for RNA from 26.5 ng/mL to 1.8 ng/mL, demonstrating the power of subtle molecular re-engineering. researchgate.net These principles are directly applicable to the Naphthofluorescein diacetate framework to develop probes with substantially lower detection limits.

Table 1: Illustrative Comparison of Probe Sensitivity Enhancement

| Probe | Target Analyte | Limit of Detection (LOD) | Key Design Improvement |

|---|---|---|---|

| Precursor Probe (e.g., QUID-1) | RNA | 26.5 ng/mL researchgate.net | Initial scaffold |

Strategies for Developing Multi-Functional this compound Probes

The complexity of biological systems, where multiple events often occur in concert, necessitates the development of probes that can report on more than one analyte or condition simultaneously. rsc.org Moving beyond single-target detection, research is now focused on creating multi-functional probes based on this compound.

One prominent strategy is the creation of ratiometric sensors . Simple fluorescence intensity measurements can be affected by instrumental factors or probe concentration. nih.gov Ratiometric probes overcome this by exhibiting a change in the ratio of fluorescence intensity at two different wavelengths upon analyte binding. nih.gov A common approach is to create a molecular "dyad" by chemically linking the this compound core to a second, pH-independent fluorophore. nih.gov This creates a built-in internal control, leading to more precise and quantitative measurements. nih.gov

Building on this, the development of dual-sensors represents a significant leap forward. These probes are engineered to respond to two different analytes through distinct signaling mechanisms. For example, a probe was recently developed that can sequentially detect hydrogen sulfide (B99878) (H₂S) and pH. nih.gov The probe first reacts with H₂S, which triggers a significant fluorescence enhancement; the product of this reaction is then able to respond to changes in pH. nih.gov This concept of sequential or orthogonal detection on a single molecular platform could be adapted to this compound to monitor the interplay between different ions, reactive oxygen species, or other biomarkers.

The ultimate goal is to design probes that can visualize complex biological processes by tracking multiple components of a signaling cascade or metabolic pathway in real-time.

Table 2: Strategies for Multi-Functional Probe Development

| Strategy | Description | Advantage | Example Application |

|---|---|---|---|

| Ratiometric Dyad | A pH-sensitive fluorophore (e.g., Naphthofluorescein) is linked to a pH-insensitive fluorophore. | Overcomes issues of probe concentration and instrumental variability, allowing for more quantitative analysis. nih.gov | Precise intracellular pH (pHin) monitoring. nih.gov |

| Dual-Sensing | The probe incorporates two different recognition sites that respond to two distinct analytes. | Enables simultaneous or sequential monitoring of multiple biomarkers with a single probe. rsc.org | Detecting both Cu²+ concentration and pH. nih.gov |

| Sequential Detection | The probe reacts with a first analyte, and the resulting product is then sensitive to a second analyte. | Allows for the detection of two analytes in a specific order, useful for tracking reaction pathways. nih.gov | Sequential detection of hydrogen sulfide and pH changes. nih.gov |

Integration with Nanotechnology for Advanced Sensing Platforms

The convergence of molecular probes with nanotechnology offers powerful new possibilities for creating highly advanced sensing platforms. Nanomaterials such as gold nanoparticles, quantum dots, and polymers can serve as scaffolds or modulators for this compound probes, enhancing their performance and adding new functionalities. researchgate.net

Nanoparticles also enable the construction of sophisticated sensing architectures. For example, Förster Resonance Energy Transfer (FRET)-based sensors can be designed by co-localizing donor and quencher molecules on a nanoscaffold, such as a carbon nanotube. nih.gov In such a system, the this compound probe could act as the donor, and its fluorescence would be quenched by the nanoparticle until a target analyte disrupts the interaction, restoring the signal.

This integration is leading to the concept of "lab-on-a-particle" systems, where a single nanoparticle is functionalized with this compound probes, targeting ligands, and potentially other therapeutic agents. These multi-modal platforms could one day be used for simultaneous sensing, imaging, and targeted intervention in biological systems.

Table 3: Approaches for Integrating this compound with Nanotechnology

| Nanomaterial | Integration Strategy | Outcome | Potential Application |

|---|---|---|---|

| Polymeric Nanoparticles | Encapsulation of Naphthofluorescein derivatives within a polymer matrix. | Enhanced stability, broadened and red-shifted absorption spectrum. nih.gov | Photothermal therapy, deep-tissue imaging. nih.gov |

| Gold Nanoparticles (AuNPs) | Covalent attachment of probes to the AuNP surface. | Signal amplification, platform for multi-modal sensing. researchgate.net | High-sensitivity biosensing assays. |

| Quantum Dots (QDs) | Use as FRET partners with this compound. | Superior photostability and brighter fluorescence compared to organic dyes. researchgate.net | Long-term cellular imaging and multiplexed detection. |

| Carbon Nanotubes (CNTs) | Use as a fluorescence quencher in FRET-based assays. | "Turn-on" fluorescence sensing with a high signal-to-background ratio. nih.gov | Detection of DNA, proteins, or small molecules. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing naphthofluorescein diacetate (NFD) in laboratory settings?

NFD synthesis typically involves esterification of naphthofluorescein with acetic anhydride under controlled conditions. Characterization requires HPLC for purity validation (>95%), mass spectrometry (C₃₂H₂₀O₇, molecular weight 516.497 g/mol), and UV-Vis spectroscopy to confirm absorbance maxima (e.g., ~490 nm for activated form). Proper anhydrous conditions and stoichiometric ratios of reagents are critical to minimize side products .

Q. How is NFD utilized as a fluorescent probe for reactive oxygen species (ROS) detection in cellular assays?

NFD is cell-permeable and hydrolyzed by intracellular esterases to release naphthofluorescein, which fluoresces upon oxidation by ROS (e.g., H₂O₂, •OH). Standard protocols include incubating cells with 10–50 µM NFD for 1 hour, washing with buffer (e.g., Hank’s Balanced Salt Solution), and measuring fluorescence intensity at Ex/Em ~490/~520 nm. Controls (e.g., ROS scavengers like NAC) must be included to validate specificity .

Q. What are the key solubility and stability considerations for NFD in experimental buffers?

NFD is soluble in DMSO (stock solutions) and aqueous buffers (after dilution), but hydrolysis rates vary with pH. Stability studies show optimal activity in neutral pH (7.0–7.4) at 4°C, with degradation observed in alkaline conditions (>pH 8.0). Solvent compatibility must be confirmed for assays involving organic solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in ROS quantification data when using NFD across different cell types?

Variability arises from differences in esterase activity, intracellular pH, and ROS scavenging mechanisms. To standardize results:

Q. What experimental design principles optimize NFD-based tracking of lysosomal oxidative stress in live-cell imaging?

Key steps include:

Q. How does NFD compare to structurally similar probes (e.g., DCFDA) in detecting mitochondrial ROS under hypoxic conditions?

NFD’s higher lipophilicity improves mitochondrial membrane penetration compared to DCFDA. However, hypoxia alters cellular redox states, requiring calibration with mitochondrial-targeted antioxidants (e.g., MitoTEMPO) and validation via Seahorse assays to correlate fluorescence with oxygen consumption rates .

Q. What methodologies address artifacts in NFD fluorescence due to auto-oxidation or non-specific esterase activity?

- Include negative controls with esterase inhibitors (e.g., PMSF).

- Pre-treat cells with hypoxia mimetics (e.g., CoCl₂) to test ROS-independent fluorescence.

- Use LC-MS to quantify hydrolyzed naphthofluorescein and distinguish signal sources .

Data Analysis and Reporting

Q. How should researchers statistically analyze time-dependent ROS fluctuations captured via NFD fluorescence?

- Apply ANOVA with repeated measures for longitudinal data.

- Use nonlinear regression to model fluorescence kinetics (e.g., one-phase association curves).

- Report effect sizes and confidence intervals to account for biological variability .

Q. What are the best practices for presenting NFD-derived data in peer-reviewed journals?

- Provide raw fluorescence values and normalized ratios (e.g., fold change vs. control).

- Include representative images with scale bars and quantification of ≥3 biological replicates.

- Disclose batch-to-batch variability in NFD synthesis if using in-house preparations .

Emerging Applications

Q. Can NFD be adapted for in vivo ROS imaging in model organisms, and what limitations exist?

Preliminary studies in zebrafish embryos show NFD’s utility for real-time ROS monitoring, but background fluorescence in lipid-rich tissues (e.g., liver) requires spectral unmixing. Dose optimization (≤20 µM) is critical to avoid developmental toxicity .

Q. How does NFD interact with bacterial biofilms, and what mechanistic insights can it provide?

NFD penetrates biofilm matrices and detects ROS produced during antibiotic-induced stress (e.g., β-lactams). Combine with SYTOX Green to correlate ROS levels with membrane integrity. Note that extracellular polysaccharides may quench fluorescence, requiring calibration curves .

Controversies and Gaps

Q. Why do some studies report conflicting ROS thresholds for NFD activation in cancer vs. normal cells?

Cancer cells often exhibit elevated esterase activity and lower glutathione levels, amplifying NFD signals. Use isogenic cell pairs (e.g., wild-type vs. SOD2 knockdown) to isolate redox-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.